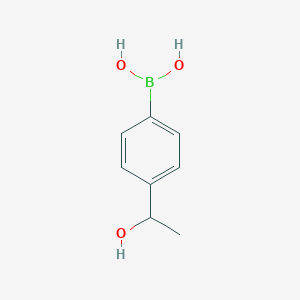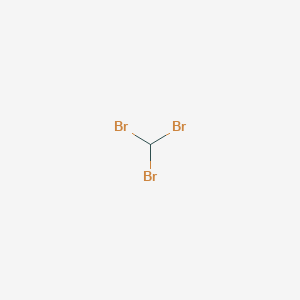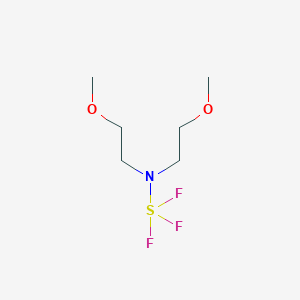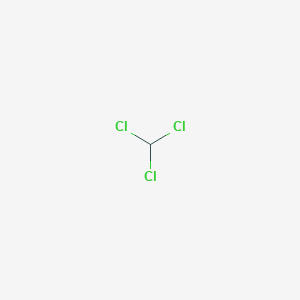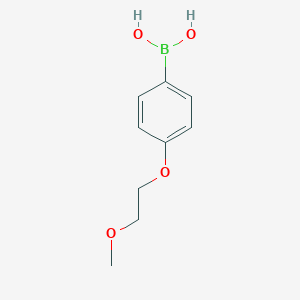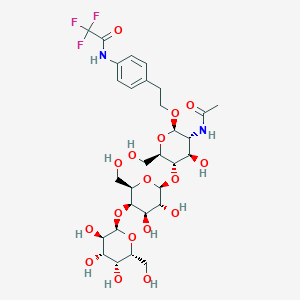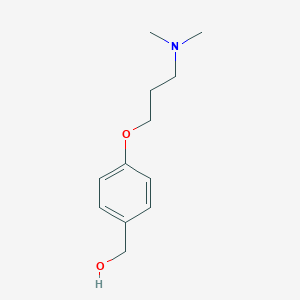
4'-Amino-7-hydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Amino-7-hydroxyflavone, also known as 4,7-dihydroxyflavone (DHF), is a naturally occurring flavone compound found in various plants. DHF has been extensively studied for its potential therapeutic effects, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
DHF has been extensively studied for its potential therapeutic effects, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can enhance learning and memory. DHF has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
DHF exerts its effects through the activation of the TrkB receptor, a member of the neurotrophin receptor family. TrkB activation leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in cell survival, neuroplasticity, and synaptic function.
Biochemische Und Physiologische Effekte
DHF has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. It also increases the density of dendritic spines, structures involved in synaptic transmission. DHF has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting microglial activation. Additionally, DHF has been shown to have antioxidant effects by reducing oxidative stress and increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
DHF has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, DHF is relatively unstable and has a short half-life, making it difficult to use in long-term experiments. Additionally, DHF has poor solubility in aqueous solutions, which can limit its use in certain experimental designs.
Zukünftige Richtungen
There are several future directions for DHF research. One area of interest is the development of DHF derivatives with improved stability and efficacy. Another area of interest is the investigation of DHF's potential therapeutic effects in other areas of the body, such as the cardiovascular system and the immune system. Finally, the use of DHF in combination with other drugs or therapies may enhance its therapeutic potential.
Synthesemethoden
DHF can be synthesized through a number of methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of DHF involves the reaction of 7-hydroxyflavone with ammonia and ammonium carbonate. The yield of this method is low and requires several steps. Alternatively, DHF can be extracted from natural sources, such as the root of the Chinese herb Scutellaria baicalensis. The extraction method is more efficient and yields a higher purity of DHF.
Eigenschaften
CAS-Nummer |
132018-31-6 |
|---|---|
Produktname |
4'-Amino-7-hydroxyflavone |
Molekularformel |
C15H11NO3 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,17H,16H2 |
InChI-Schlüssel |
MYNFUICRGYXJID-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N |
Synonyme |
4H-1-Benzopyran-4-one,2-(4-aminophenyl)-7-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



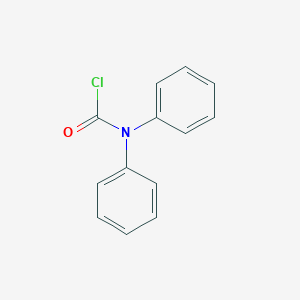
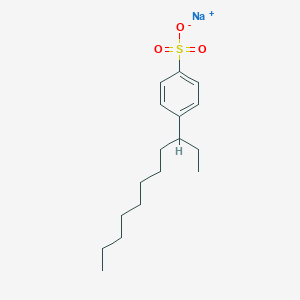
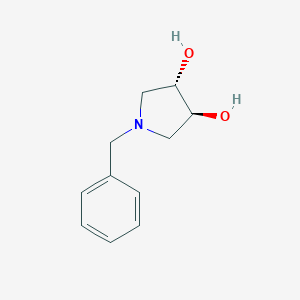
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)

